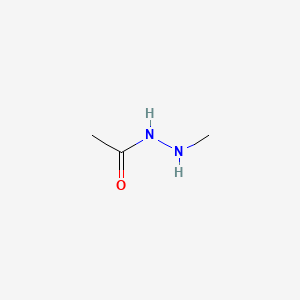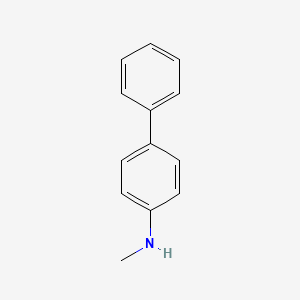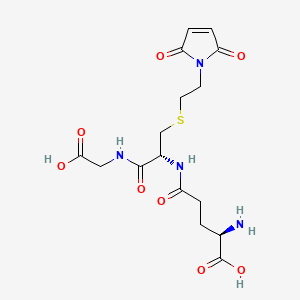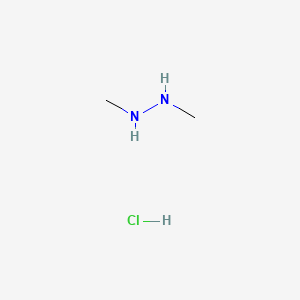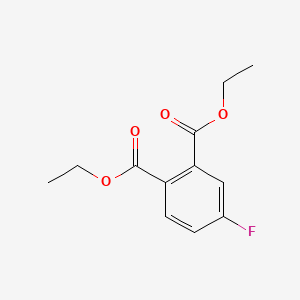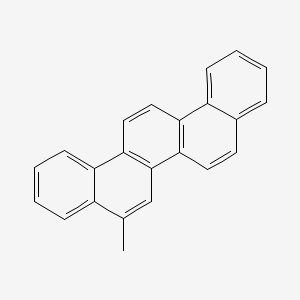
5-Methylpicene
概要
説明
5-Methylpicene is a polycyclic aromatic hydrocarbon with the molecular formula C23H16. It is a derivative of picene, where a methyl group is substituted at the fifth position of the picene structure. This compound is known for its extended π-conjugation, making it a subject of interest in organic electronic materials and superconductivity research .
準備方法
Synthetic Routes and Reaction Conditions: 5-Methylpicene can be synthesized via the Mallory photocyclization reaction. This method involves the photocyclization of dinaphthylethenes under solar light. For instance, dinaphthylethene derivatives can be irradiated in benzene or ethyl acetate using a SolarBox apparatus for about 10 hours. The product is then recovered by simple filtration .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale photocyclization reactions. The use of photochemical reactions is preferred due to their straightforward nature and efficiency in producing polyaromatic compounds .
化学反応の分析
Types of Reactions: 5-Methylpicene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the aromatic ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
5-Methylpicene has several applications in scientific research, including:
Organic Electronics: Due to its extended π-conjugation, it is used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Superconductivity: Metal-doped picene derivatives, including this compound, have shown potential in superconductivity research, with critical temperatures as high as 18 K.
Material Science: It is used in the development of semiconducting materials for various electronic applications.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
作用機序
The mechanism of action of 5-Methylpicene primarily involves its interaction with electronic systems due to its extended π-conjugation. This allows it to participate in electron transfer processes, making it useful in electronic applications. The molecular targets and pathways involved include:
Electron Transport Chains: In organic electronic devices, this compound facilitates the transport of electrons through its conjugated system.
Superconductivity Pathways: In metal-doped derivatives, the interaction between the metal atoms and the π-electron system of this compound leads to superconducting properties.
類似化合物との比較
Picene: The parent compound of 5-Methylpicene, known for its use in organic electronics and superconductivity.
Pentacene: Another polycyclic aromatic hydrocarbon with similar electronic properties, widely used in OFETs.
Anthracene: Known for its applications in organic photoconductors and scintillation counters.
Uniqueness of this compound: this compound stands out due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where slight modifications in electronic properties are desired .
特性
IUPAC Name |
5-methylpicene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16/c1-15-14-23-21-11-10-16-6-2-3-8-18(16)20(21)12-13-22(23)19-9-5-4-7-17(15)19/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUWRZFGNLIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324756 | |
| Record name | 5-methylpicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-40-3 | |
| Record name | Picene, 5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methylpicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


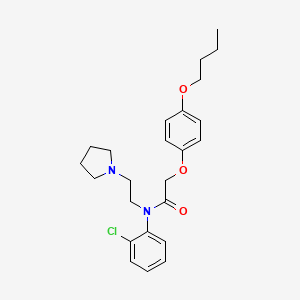
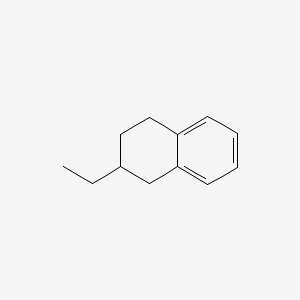
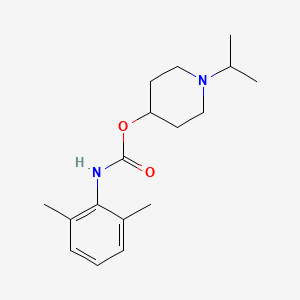
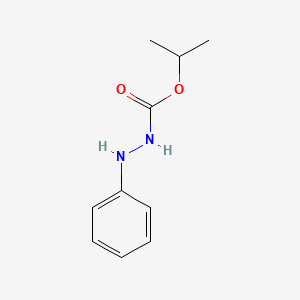


![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B1619209.png)
